1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine
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Overview
Description
1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is an organic compound with the molecular formula C11H13N3O4 It is characterized by the presence of a pyrrolidine ring attached to a 4-methyl-2,6-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine typically involves the nitration of 4-methylphenylpyrrolidine followed by purification processes. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitro derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1-(4-Methyl-2,6-diaminophenyl)pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylpyrrolidine derivatives.
Scientific Research Applications
1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
Comparison with Similar Compounds
- 1-(4-Methyl-2-nitrophenyl)pyrrolidine
- 1-(4-Methyl-2,6-diaminophenyl)pyrrolidine
- 1-(4-Methyl-2,6-dichlorophenyl)pyrrolidine
Comparison: 1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The dinitro derivative exhibits different redox properties and can participate in a wider range of chemical reactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(4-methyl-2,6-dinitrophenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGQQGHLIBHAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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